molecular formula C14H30N9O11P B10823308 Adenylosuccinate (tetraammonium)

Adenylosuccinate (tetraammonium)

Cat. No.: B10823308
M. Wt: 531.42 g/mol
InChI Key: XCLZBEXZAOLWGA-BFHDGDRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Adenylosuccinate (tetraammonium) can be synthesized through the enzymatic reaction of inosine monophosphate with aspartate in the presence of guanosine triphosphate. The reaction is catalyzed by adenylosuccinate synthase . The process involves the addition of aspartate to inosine monophosphate, forming adenylosuccinate.

Industrial Production Methods: Industrial production of adenylosuccinate (tetraammonium) typically involves fermentation processes using genetically engineered microorganisms that overexpress adenylosuccinate synthase. The fermentation broth is then subjected to purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Adenylosuccinate (tetraammonium) undergoes various chemical reactions, including:

    Hydrolysis: Adenylosuccinate can be hydrolyzed to produce adenosine monophosphate and fumarate.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenylosuccinate (tetraammonium) has several scientific research applications:

Mechanism of Action

Adenylosuccinate (tetraammonium) exerts its effects primarily through its role in the purine nucleotide cycle. It is converted to adenosine monophosphate and fumarate by the enzyme adenylosuccinate lyase. This conversion is crucial for maintaining the balance of purine nucleotides and energy homeostasis in cells . The molecular targets include enzymes involved in the purine nucleotide cycle, such as adenylosuccinate synthase and adenylosuccinate lyase .

Comparison with Similar Compounds

Uniqueness: Adenylosuccinate (tetraammonium) is unique due to its specific role as an intermediate in the purine nucleotide cycle. Unlike inosine monophosphate and adenosine monophosphate, adenylosuccinate is directly involved in the conversion process catalyzed by adenylosuccinate synthase and lyase, making it a critical component in nucleotide metabolism .

Properties

Molecular Formula

C14H30N9O11P

Molecular Weight

531.42 g/mol

IUPAC Name

tetraazanium;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioate

InChI

InChI=1S/C14H18N5O11P.4H3N/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);4*1H3/t5-,6+,9+,10+,13+;;;;/m0..../s1

InChI Key

XCLZBEXZAOLWGA-BFHDGDRYSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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